![molecular formula C15H21NO2 B7515604 Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone, also known as AZMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. AZMM belongs to the class of compounds called ketones and has a molecular formula of C15H21NO2.
Mechanism of Action
The mechanism of action of Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone is not fully understood, but it is believed to act through the inhibition of enzymes involved in the inflammatory and cancer pathways. Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By inhibiting these enzymes, Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurological diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone is its high potency and selectivity for its target enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity of Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone has not been fully characterized, which can limit its use in animal studies.
Future Directions
There are several future directions for the study of Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone. One area of research is the development of more potent and selective analogs of Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone. Another area of research is the characterization of the toxicity of Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone, which can help to determine its safety for use in animal studies. Furthermore, the potential use of Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone in the treatment of neurological diseases warrants further investigation. Overall, the study of Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone has the potential to lead to the development of new therapies for a variety of diseases.
Synthesis Methods
Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone can be synthesized through a multi-step process involving the reaction of 3-(methoxymethyl)benzaldehyde with cyclohexylamine and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through chromatography. The synthesis of Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone has been reported in various research articles and has been found to be a reliable method for obtaining the compound.
Scientific Research Applications
Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone has been studied for its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation. Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone has also been studied for its potential use as an anti-cancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.
properties
IUPAC Name |
azepan-1-yl-[3-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-12-13-7-6-8-14(11-13)15(17)16-9-4-2-3-5-10-16/h6-8,11H,2-5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJVLOCKPPKLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7515527.png)
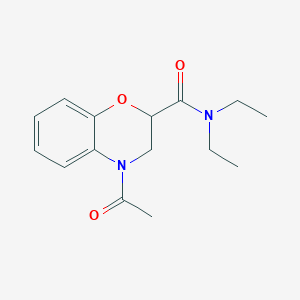
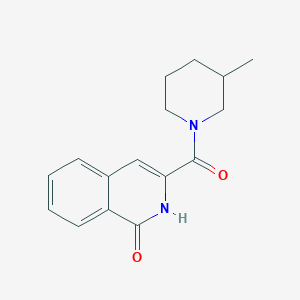
![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)
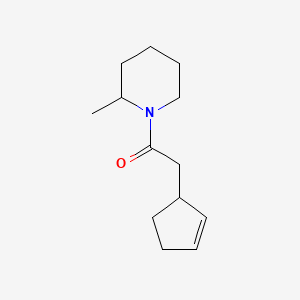
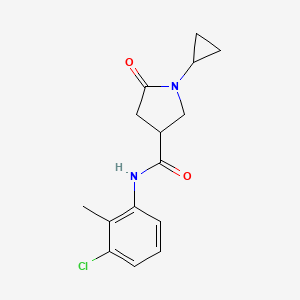
![2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7515568.png)
![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)
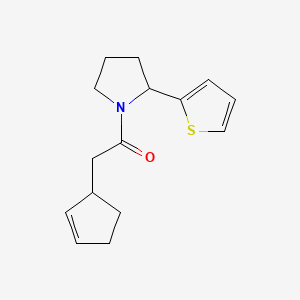
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
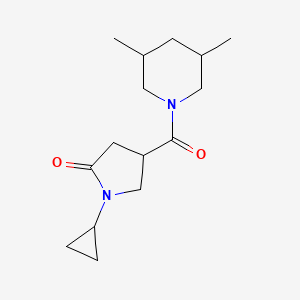
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)